molecular formula C21H22N4O6 B11473081 methyl 3,4,5-trimethoxy-2-{[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate

methyl 3,4,5-trimethoxy-2-{[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate

Cat. No.: B11473081
M. Wt: 426.4 g/mol
InChI Key: WGEJVLARIJEORY-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trimethoxy-2-{[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzoates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4,5-trimethoxy-2-{[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, often referred to as the Huisgen cycloaddition or “click chemistry.”

    Attachment of the Triazole Ring to the Benzoate Core: The triazole ring is then attached to the benzoate core through a nucleophilic substitution reaction.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using methyl iodide and a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-trimethoxy-2-{[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,4,5-trimethoxy-2-{[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3,4,5-trimethoxy-2-{[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The triazole ring and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-trimethoxybenzoate: Lacks the triazole ring and has different chemical properties and applications.

    Methyl 2,4,5-trimethoxybenzoate: Similar structure but with different positioning of methoxy groups, leading to variations in reactivity and biological activity.

    Methyl 3,4,5-trimethoxy-2-nitrobenzoate:

Uniqueness

Methyl 3,4,5-trimethoxy-2-{[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate is unique due to the presence of both the triazole ring and multiple methoxy groups This combination imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C21H22N4O6

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 3,4,5-trimethoxy-2-[(5-methyl-2-phenyltriazole-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H22N4O6/c1-12-16(24-25(23-12)13-9-7-6-8-10-13)20(26)22-17-14(21(27)31-5)11-15(28-2)18(29-3)19(17)30-4/h6-11H,1-5H3,(H,22,26)

InChI Key

WGEJVLARIJEORY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)NC2=C(C(=C(C=C2C(=O)OC)OC)OC)OC)C3=CC=CC=C3

Origin of Product

United States

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